molecular formula C11H16N2O2 B8285995 5-Acetamido-2-[(dimethylamino)methyl]phenol

5-Acetamido-2-[(dimethylamino)methyl]phenol

Cat. No. B8285995
M. Wt: 208.26 g/mol
InChI Key: LNVHTJNCAIZWSP-UHFFFAOYSA-N
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Patent
US04980505

Procedure details

In the hydrogenolysis step, 8.0 g (38 mmol) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol was dissolved in 54 ml (162 mmol) of 3N potassium hydroxide solution in a Parr bottle. Palladium on activated carbon (0.8 g; 3% Pd/C) was added to the solution. The reaction mixture was shaken under hydrogen on a Parr apparatus for 3 hours at 70°-80° C. and 60 psi. The catalyst (Pd/C) was removed by filtration and the filtrate brought to about pH 12 with 6M HC1 (15-20 ml). The off-white crystalline product precipitated out of solution. The solution was cooled and the precipitate filtered, washed with water, and dried overnight in a vacuum oven to give 3.2 g (68% yield) of 5-amino-o-cresol, m.p. 158°-160° C.). The purity of 5-amino-o-cresol prepared by this procedure was determined to be 97% by perchloric acid titration.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:12]N(C)C)=[C:9]([OH:11])[CH:10]=1)(=O)C.[OH-].[K+]>[Pd]>[NH2:4][C:5]1[CH:10]=[C:9]([OH:11])[C:8]([CH3:12])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)NC=1C=CC(=C(C1)O)CN(C)C
Name
Quantity
54 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken under hydrogen on a Parr apparatus for 3 hours at 70°-80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst (Pd/C) was removed by filtration
CUSTOM
Type
CUSTOM
Details
The off-white crystalline product precipitated out of solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C(=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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